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molecular formula C8H9BrO2 B1445317 5-Bromo-2-ethoxyphenol CAS No. 1216091-73-4

5-Bromo-2-ethoxyphenol

Cat. No. B1445317
M. Wt: 217.06 g/mol
InChI Key: KDVFYMIAZFIZLO-UHFFFAOYSA-N
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Patent
US08927546B2

Procedure details

The intermediate 5-bromo-2-ethoxy-phenol (15 g, 73.9 mmol) was dissolved in DMF (100 mL) then treated with anhydrous K2CO3 (20.4 g, 148 mmol) followed by the addition of bromocyclobutane (19.1 g, 128 mmol). The reaction was heated at 65° C. for 12 h, then cooled to room temperature, diluted with diethyl ether, and the solution washed with a 1 N aqeuous NaOH solution followed by water. The organic layer was then dried over MgSO4, filtered, and concentrated to afford titled compound as an oil (19.5 g, 90%). 1H NMR (CDCl3) 6.98 (dd, J=8.4, 2.1, 1H), 6.83 (d, J=2.4, 1H), 6.73 (d, J=8.7, 1H), 4.65-4.57 (m, 1H), 4.05 (q, J=7.1, 2H), 2.50-2.42 (m, 2H), 2.30-2.18 (m, 2H), 1.90-1.81 (m, 1H), 1.73-1.63 (m, 1H), 1.44 (t, J=7.1, 3H). 13C NMR 148.2, 147.8, 123.4 (CH), 117.0 (CH), 114.7 (CH), 112.7, 72.5 (CH), 64.8 (CH2), 30.6 (CH2), 14.7 (CH3), 13.1 (CH2). LC/MS (Method B) 4.18 min, [M+1]+ 271/273.
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
20.4 g
Type
reactant
Reaction Step Two
Quantity
19.1 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
90%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([O:9][CH2:10][CH3:11])=[C:6]([OH:8])[CH:7]=1.C([O-])([O-])=O.[K+].[K+].Br[CH:19]1[CH2:22][CH2:21][CH2:20]1>CN(C=O)C.C(OCC)C>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([O:9][CH2:10][CH3:11])=[C:6]([O:8][CH:19]2[CH2:22][CH2:21][CH2:20]2)[CH:7]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
BrC=1C=CC(=C(C1)O)OCC
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
20.4 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Three
Name
Quantity
19.1 g
Type
reactant
Smiles
BrC1CCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
WASH
Type
WASH
Details
the solution washed with a 1 N aqeuous NaOH solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was then dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)OCC)OC1CCC1
Measurements
Type Value Analysis
AMOUNT: MASS 19.5 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 97.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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